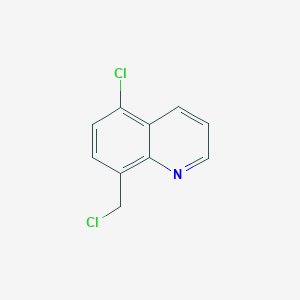

5-Chloro-8-(chloromethyl)quinoline

Description

Significance of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a fundamental scaffold in a multitude of biologically active compounds. orientjchem.orgresearchgate.net Its derivatives are integral to medicinal chemistry, with a broad spectrum of pharmacological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. orientjchem.orgrsc.orgontosight.ai The versatility of the quinoline nucleus allows for chemical modifications, enabling the synthesis of novel compounds with tailored biological and physical properties. orientjchem.orgresearchgate.net This adaptability has cemented the role of quinoline derivatives as "privileged scaffolds" in drug discovery and development. rsc.orgnih.gov

Strategic Position of 5-Chloro-8-(chloromethyl)quinoline within Quinoline Chemistry

Within the extensive family of quinoline derivatives, this compound occupies a strategic position as a key intermediate. The presence of two reactive sites—the chloro substituent on the benzene ring and the chloromethyl group—makes it a versatile building block for the synthesis of more complex molecules. The chlorine atom at the 5-position and the chloromethyl group at the 8-position are significant, as electrophilic substitution on the quinoline ring typically favors these positions. pjsir.orgquora.com The chloromethyl group, in particular, is a highly reactive functional group that readily undergoes nucleophilic substitution reactions, allowing for the introduction of diverse functionalities.

Comprehensive Overview of Research Domains for this compound

The unique structural features of this compound have led to its application in several key research areas:

Medicinal Chemistry: This compound serves as a precursor for the synthesis of novel therapeutic agents. For instance, it is a key intermediate in the creation of compounds with potential antimalarial activity, building on the established efficacy of other quinoline-based drugs. Its derivatives are also investigated for their potential as antimicrobial and anticancer agents. ontosight.aicionpharma.com

Materials Science: The quinoline scaffold is utilized in the development of functional materials. Research has explored the use of quinoline derivatives in creating materials with specific electronic and optical properties. researchgate.netresearchgate.net

Synthetic Organic Chemistry: The reactivity of the chloromethyl group makes this compound a valuable tool for synthetic chemists. It is employed in the construction of complex heterocyclic systems through intramolecular cyclization and annulation reactions. For example, it can be used to synthesize quinolizinium (B1208727) salts.

Defined Research Objectives and Scope of Investigation

The primary research objective concerning this compound is to leverage its reactive nature to synthesize novel quinoline derivatives with enhanced or specific biological activities and material properties. The scope of investigation encompasses:

Synthesis and Functionalization: Developing efficient and regioselective methods for the synthesis of this compound and its subsequent functionalization through nucleophilic substitution at the chloromethyl group.

Biological Evaluation: Screening newly synthesized derivatives for their pharmacological potential, particularly as anticancer, antimicrobial, and antimalarial agents. ontosight.aicionpharma.com

Structure-Activity Relationship (SAR) Studies: Investigating how different substituents introduced via the chloromethyl handle influence the biological activity of the resulting molecules. This is crucial for the rational design of more potent and selective compounds.

Development of Novel Materials: Exploring the incorporation of this compound-based structures into polymers and other materials to create functional systems with desired optical, electronic, or catalytic properties. researchgate.net

Interactive Data Table: Properties of Related Quinoline Compounds

| Compound Name | CAS Number | Molecular Formula | Key Research Area |

| 5-Chloro-8-hydroxyquinoline (B194070) | 130-16-5 | C9H6ClNO | Medicinal Chemistry, Agrochemicals |

| 5-(Chloromethyl)quinolin-8-ol hydrochloride | 4053-45-6 | C10H9Cl2NO | Medicinal Chemistry |

| 2-Methyl-5-chloromethyl-8-hydroxyquinoline | Not Available | C11H10ClNO | Synthetic Chemistry |

| 4-Chloro-8-methylquinolin-2(1H)-one | Not Available | C10H8ClNO | Synthetic Chemistry |

This table summarizes key information for several quinoline derivatives related to the primary subject of this article, highlighting their diverse applications in scientific research.

Structure

3D Structure

Properties

Molecular Formula |

C10H7Cl2N |

|---|---|

Molecular Weight |

212.07 g/mol |

IUPAC Name |

5-chloro-8-(chloromethyl)quinoline |

InChI |

InChI=1S/C10H7Cl2N/c11-6-7-3-4-9(12)8-2-1-5-13-10(7)8/h1-5H,6H2 |

InChI Key |

UFGCDWGLNJFDET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CCl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 8 Chloromethyl Quinoline and Its Structural Analogues

Historical Evolution and Modern Approaches to Quinoline (B57606) Core Synthesis

The fundamental quinoline structure can be assembled through various classical and modern synthetic methods. These reactions typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds. frontiersin.orgiipseries.org

Cyclization Reactions in Quinoline Formation (e.g., Friedländer, Skraup, Combes)

Several named reactions have been instrumental in the synthesis of quinolines for over a century. organicreactions.org These methods, while foundational, continue to be refined and adapted for the synthesis of complex quinoline derivatives.

The Friedländer synthesis , discovered by Paul Friedländer in 1882, is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as an aldehyde or ketone. organicreactions.orgwikipedia.orgjk-sci.com The reaction can be catalyzed by acids or bases and is valued for its operational simplicity and the ready availability of starting materials. jk-sci.comnih.gov The mechanism can proceed through two primary pathways: an initial aldol (B89426) addition followed by cyclization and dehydration, or the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org

The Skraup synthesis , developed by Zdenko Hans Skraup in 1880, involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. iipseries.org A variation of this is the Doebner-von Miller reaction , which uses α,β-unsaturated carbonyl compounds instead of glycerol. iipseries.orgwikipedia.org The mechanism of the Skraup-Doebner-von Miller synthesis is complex and has been the subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.orgnih.gov

The Combes quinoline synthesis , first reported in 1888, involves the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization of the intermediate Schiff base to form a 2,4-substituted quinoline. iipseries.orgdrugfuture.comwikipedia.org This method is distinct from others as it specifically utilizes a β-diketone substrate. wikipedia.org

| Reaction | Reactants | Key Features |

| Friedländer Synthesis | 2-aminobenzaldehyde (B1207257)/ketone + compound with α-methylene group | Acid or base-catalyzed, forms quinoline derivatives. wikipedia.orgjk-sci.com |

| Skraup Synthesis | Aniline + glycerol + sulfuric acid + oxidizing agent | Forms the basic quinoline structure. iipseries.org |

| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | A modification of the Skraup synthesis. iipseries.orgwikipedia.org |

| Combes Synthesis | Aniline + β-diketone | Acid-catalyzed cyclization, yields 2,4-disubstituted quinolines. drugfuture.comwikipedia.org |

Directed Functionalization of the Quinoline Scaffold

Beyond the initial construction of the quinoline ring, the introduction of substituents at specific positions is crucial for creating targeted molecules. frontiersin.org The functionalization of the quinoline scaffold can be achieved through various methods, including electrophilic substitution and transition-metal-catalyzed C-H functionalization. rsc.orgacs.org The inherent electronic properties of the quinoline ring, with the nitrogen atom making the heterocyclic ring electron-deficient, typically direct electrophilic substitution to the carbocyclic (benzene) ring. acs.org

Recent advancements have focused on site-selective C-H functionalization, which allows for the direct introduction of functional groups without the need for pre-functionalized substrates. nih.govrsc.orgacs.org This approach offers a more efficient and atom-economical route to a wide range of substituted quinolines. rsc.org The use of directing groups can control the regioselectivity of these reactions, enabling functionalization at positions that are otherwise difficult to access. nih.govacs.org For instance, C8 functionalization of quinolines is of significant interest due to the biological activity of many C8-substituted quinoline derivatives. acs.org

Regioselective Introduction of Chloro and Chloromethyl Substituents

The synthesis of 5-Chloro-8-(chloromethyl)quinoline requires the specific placement of a chlorine atom at the C5 position and a chloromethyl group at the C8 position of the quinoline ring.

Strategies for Halogenation of the Quinoline Ring System

The regioselective halogenation of the quinoline ring is a key step in the synthesis of compounds like this compound. Directing the halogen to the C5 position can be challenging. However, methods have been developed for the regioselective halogenation of 8-substituted quinolines. For example, a metal-free protocol using trihaloisocyanuric acids as the halogen source allows for the C5-halogenation of a variety of 8-substituted quinolines with high regioselectivity. rsc.orgnih.gov Another approach involves the iron(III)-catalyzed C5 halogenation of 8-amidoquinolines. mdpi.com

Chloromethylation Techniques for Side-Chain Incorporation

The introduction of a chloromethyl group, particularly at the C8 position, is another critical transformation. Chloromethylation of 8-quinolinol has been reported to yield 5-chloromethyl-8-hydroxyquinoline. acs.orgnih.gov A similar chloromethylation of 2-methyl-8-hydroxyquinoline has also been described, where the starting material is dissolved in concentrated hydrochloric acid and treated with formaldehyde (B43269) and hydrogen chloride gas. mdpi.com The synthesis of 5-chloromethyl-8-quinoline hydrochloride has also been documented. researchgate.net

Mechanistic Pathways of Formation and Reaction Intermediates

The formation of this compound likely proceeds through a multi-step synthesis. The initial formation of the quinoline ring would follow one of the classical cyclization pathways. For instance, a Skraup-type reaction using a substituted aniline could provide the quinoline core.

The subsequent functionalization steps involve distinct mechanistic pathways. The electrophilic chlorination at C5 on an 8-substituted quinoline likely proceeds through the formation of a sigma complex intermediate, with the directing group at C8 influencing the position of attack.

The chloromethylation at C8, particularly on an 8-hydroxyquinoline (B1678124) precursor, is thought to proceed via an electrophilic aromatic substitution mechanism. The reaction of formaldehyde and HCl generates a chloromethyl cation or its equivalent, which then attacks the electron-rich phenol (B47542) ring. The ortho-directing effect of the hydroxyl group, coupled with potential chelation effects involving the quinoline nitrogen, favors substitution at the adjacent C7 and C5 positions. However, specific reaction conditions can be optimized to favor the desired isomer.

Optimization of Reaction Parameters and Process Efficiency

The selection of an appropriate catalytic system is fundamental to achieving high yield and regioselectivity in the synthesis of quinolines. Various methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses, are employed, each utilizing different catalytic approaches. researchgate.netnih.gov

For instance, the Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing a reactive methylene (B1212753) group, can be optimized using a range of catalysts. nih.gov These include traditional acid/base catalysts (Lewis acids, Brønsted acids), as well as modern systems like ionic liquids, metal-organic frameworks, and nanocatalysts. nih.govnih.gov The use of nanocatalysts, in particular, offers benefits such as high catalytic activity, simple catalyst separation, and the potential for recycling. nih.gov

In the synthesis of the structural analogue 5-chloro-8-hydroxyquinoline (B194070), a key intermediate, specific reagents and catalysts are critical. One patented method involves the cyclization of 4-chloro-2-aminophenol and glycerol. The innovative addition of boric acid to the reaction mixture helps to moderate the reaction, reducing the formation of tar byproducts from the polymerization of acrolein (formed from glycerol and sulfuric acid) and thereby improving the yield and safety. google.com Another approach to synthesizing 5-chloro-8-hydroxyquinoline involves the direct chlorination of 8-hydroxyquinoline. cionpharma.com Using chlorine gas or other chlorinating agents requires precise control to prevent over-chlorination, which would lead to byproducts like 5,7-dichloro-8-hydroxyquinoline. guidechem.com The use of an iodine catalyst in a chloroform (B151607) solvent has been shown to produce high yields of the dichloro- derivative. google.com

The introduction of the chloromethyl group, a key feature of the target compound, is often achieved through chloromethylation. The chloromethylation of 2-methyl-8-hydroxyquinoline, a close analogue, is accomplished by reacting it with formaldehyde and concentrated hydrochloric acid, followed by treatment with hydrogen chloride gas, resulting in a 65% yield. mdpi.com Similarly, 5-chloromethyl-8-hydroxyquinoline can be prepared via the chloromethylation of 8-hydroxyquinoline. nih.gov These examples underscore the direct impact of reagent and catalyst choice on the outcome of the synthesis.

| Target Compound | Starting Materials | Catalyst/Key Reagents | Reported Yield | Reference |

|---|---|---|---|---|

| 5-chloro-8-hydroxyquinoline | 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol | Sulfuric acid, Boric acid | 89% | google.com |

| 5,7-dichloro-8-hydroxy-quinaldine | 8-hydroxy-quinaldine, Chlorine | Iodine | 94% | google.com |

| 2-Methyl-5-chloromethyl-8-hydroxyquinoline | 2-Methyl-8-hydroxyquinoline, Formaldehyde | Concentrated HCl, Hydrogen chloride gas | 65% | mdpi.com |

| 5-chloro-8-hydroxyquinoline | 8-hydroxyquinoline | Hydrogen peroxide, Hydrochloric acid | Not specified | guidechem.com |

Solvent selection and temperature are critical parameters that influence reaction rates, equilibria, and the formation of byproducts. In the synthesis of quinolines, solvents can range from traditional organic solvents to greener alternatives like water or ethanol, or even solvent-free conditions. researchgate.netresearchgate.net

For the synthesis of 5-chloro-8-hydroxyquinoline from 4-chloro-2-aminophenol, a high-boiling point, water-insoluble organic solvent like ethyl cyclohexane (B81311) is used. google.com This choice facilitates the removal of water and helps to prevent reactants from condensing on the reactor walls, thereby shortening the reaction time. google.com The temperature for the addition of sulfuric acid in this process is carefully controlled between 110-140°C to manage the exothermic reaction and ensure safety and high yield. google.com Another method specifies a reaction temperature of 100 to 170°C, with an optimal range of 105-150°C, followed by a hold period at 110-160°C. google.com The chloromethylation of 2-methyl-8-hydroxyquinoline is conducted at a much lower temperature of 0-5°C in an ice water bath, highlighting how different reaction types demand specific thermal conditions. mdpi.com

Reaction kinetics, while not extensively detailed for the specific target compound, are understood to be crucial. For instance, the synthesis of a related compound, cloquintocet-mexyl, from 5-chloro-8-hydroxyquinoline follows second-order kinetics. The rate-determining step in the Combes quinoline synthesis is the acid-catalyzed annulation (ring-closing) of the intermediate enamine. wikipedia.org Understanding these kinetics allows for the optimization of reaction times and temperatures to maximize product formation while minimizing degradation or side reactions. For example, after the dropwise addition of sulfuric acid is complete in the synthesis of 5-chloro-8-hydroxyquinoline, the reaction mixture is held at an elevated temperature for 1-10 hours to ensure the reaction goes to completion. google.com

| Analogue/Intermediate | Solvent | Temperature Conditions | Key Outcome | Reference |

|---|---|---|---|---|

| 5-chloro-8-hydroxyquinoline | Ethyl cyclohexane (water-insoluble) | 110-140°C (H₂SO₄ addition) | Improved reaction control, reduced byproducts | google.com |

| 5-chloro-8-hydroxyquinoline | Not specified (Azeotropic water removal with toluene (B28343) suggested) | 100-170°C | Drives reaction to completion | google.com |

| 2-Methyl-5-chloromethyl-8-hydroxyquinoline | Concentrated Hydrochloric Acid | 0-5°C | Successful chloromethylation | mdpi.com |

| 5,7-dichloro-8-hydroxy-quinoline | Chloroform | 25°C (chlorination) | High yield (97%) | google.com |

Sustainable Chemistry Principles in the Synthesis of this compound

The chemical industry is increasingly shifting towards green and sustainable synthetic methods to minimize environmental impact. researchgate.netresearchgate.net Traditional quinoline syntheses often require harsh conditions, hazardous chemicals, and difficult workups, leading to significant waste. researchgate.nettandfonline.com Modern approaches focus on minimizing waste, reducing solvent and catalyst use, and lowering energy consumption. researchgate.net

Key strategies in green quinoline synthesis include the use of environmentally benign solvents like water and ethanol, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave-assisted synthesis. researchgate.netresearchgate.net For example, various green catalysts, including p-toluenesulfonic acid (p-TSA) and para-sulfonic acid calix nih.govarene (CX4SO3H), have been effectively used in the synthesis of quinoline analogues. researchgate.net One-pot multicomponent reactions are particularly advantageous as they reduce the number of steps, minimize waste from intermediate separation, and save time and energy. nih.gov

In the context of synthesizing this compound and its analogues, several patented methods show steps toward sustainability, albeit with room for improvement. The use of a recyclable, water-insoluble organic solvent like ethyl cyclohexane is one such step. google.com A method for preparing 5-chloro-8-hydroxyquinoline by chlorination notes that the hydrogen chloride gas produced as a byproduct can be recovered and reused as hydrochloric acid, thus preventing its release and improving atom economy. google.com However, many established procedures still rely on stoichiometric amounts of hazardous reagents like concentrated sulfuric acid and organic solvents like chloroform. google.comgoogle.com

Future research will likely focus on adapting proven green methodologies to the specific synthesis of this compound. This could involve employing recyclable nanocatalysts for the cyclization step, exploring solvent-free mechanochemical synthesis, or developing a one-pot procedure that combines chlorination and chloromethylation steps under greener conditions. nih.govnih.gov The ultimate goal is to develop synthetic routes that are not only efficient and high-yielding but also economically and environmentally sustainable. nih.gov

Elucidative Spectroscopic and Advanced Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

High-Resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR Applications

No published ¹H, ¹³C, or 2D NMR spectra for 5-Chloro-8-(chloromethyl)quinoline could be located.

Solid-State NMR for Polymorphic and Amorphous Forms

There is no information available regarding the solid-state NMR analysis of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental mass spectrometry or high-resolution mass spectrometry data for this compound has been found in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification and Molecular Vibrations

No specific IR or Raman spectra for this compound are available in public databases or scientific articles.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

There is no documented UV-Vis or fluorescence spectroscopy data for this compound.

X-ray Crystallography for Precise Solid-State Molecular Geometry

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures provides valuable insights into the probable solid-state conformation of the 5-chloroquinoline (B16772) scaffold.

A pertinent example is the crystal structure of 5-chloro-8-hydroxyquinoline (B194070) (Cloxiquine), which has been determined by X-ray diffraction. nih.gov The crystallographic data for this compound is deposited in the Cambridge Structural Database (CSD) under the deposition number 687619 . nih.gov The key crystallographic parameters for 5-chloro-8-hydroxyquinoline offer a foundational understanding of the geometry of the quinoline (B57606) ring system when substituted at the 5 and 8 positions.

The crystallographic data for these related compounds reveal a planar quinoline ring system, with the chlorine atom lying in the plane of the ring. The bond lengths and angles are within the expected ranges for an aromatic heterocyclic system. The substitution at the 8-position influences the packing of the molecules in the crystal lattice through various intermolecular interactions. In the case of 5-chloro-8-hydroxyquinoline, hydrogen bonding involving the hydroxyl group is a significant factor in its supramolecular assembly. For this compound, it can be anticipated that the chloromethyl group will participate in different types of intermolecular interactions, such as halogen bonding and van der Waals forces, which would dictate its crystal packing.

| Parameter | Value |

|---|---|

| Formula | C₉H₆ClNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment (if applicable to derivatives)

Chiroptical methods, particularly circular dichroism (CD) spectroscopy, are powerful techniques for determining the absolute configuration of chiral molecules. nih.gov While this compound itself is achiral, its derivatives can be rendered chiral through reactions that introduce stereogenic centers. For instance, nucleophilic substitution at the chloromethyl group with a chiral nucleophile would result in a pair of enantiomers. In such cases, CD spectroscopy becomes an invaluable tool for assigning the stereochemistry of the newly formed chiral center.

The principle of CD spectroscopy relies on the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the spatial arrangement of atoms and chromophores within the molecule. The sign and intensity of the Cotton effects in the CD spectrum can be correlated to the absolute configuration of the chiral centers.

For quinoline derivatives, the quinoline moiety itself acts as a strong chromophore. The electronic transitions of the quinoline ring are sensitive to the chiral environment, and the resulting CD signals can be used to deduce the stereochemistry. mdpi.com The application of chiroptical methods to quinoline derivatives often involves one of the following approaches:

Comparison with Analogs: The CD spectrum of a new chiral derivative can be compared with that of structurally similar compounds with known absolute configurations.

Exciton Chirality Method: If a second chromophore is introduced into the molecule in proximity to the quinoline ring, the through-space interaction between the two chromophores can lead to a characteristic bisignate (two-signed) CD signal, known as an exciton-coupled CD spectrum. The sign of this couplet can be directly related to the absolute stereochemistry of the molecule.

Quantum-Chemical Calculations: Theoretical calculations of the CD spectrum for a given enantiomer can be performed. Comparison of the calculated spectrum with the experimental spectrum allows for the unambiguous assignment of the absolute configuration. nih.gov

Chemical Reactivity and Derivatization Pathways of 5 Chloro 8 Chloromethyl Quinoline

Ring-Opening and Rearrangement Reactions (if observed)

Until specific research on 5-Chloro-8-(chloromethyl)quinoline is published, a detailed and accurate treatise on its chemical reactivity and derivatization pathways remains an open area for scientific inquiry.

Formation of Coordination Complexes and Ligand Chemistry with Metal Ions

The chemical reactivity of this compound, particularly its derivatives containing a coordinating group at the 8-position, allows for the synthesis of a diverse array of ligands and their subsequent metal complexes. The presence of the reactive chloromethyl group at the 5-position serves as a key synthetic handle for introducing additional donor atoms, thereby creating multidentate ligands with tailored properties for metal ion coordination.

A predominant pathway to forming coordination complexes involves the use of 5-chloromethyl-8-quinolinol , a derivative of the target compound. In this scaffold, the 8-hydroxyl group and the quinoline (B57606) nitrogen atom act as a classic bidentate chelating unit, while the 5-chloromethyl group allows for further functionalization. This functionalization is typically achieved through nucleophilic substitution reactions, where the chloride is displaced by various nucleophiles to append additional coordinating moieties.

Derivatization and Chelation with Transition Metal Ions

Research has demonstrated the condensation of 5-chloromethyl-8-quinolinol with various heterocyclic amines to generate sophisticated ligands capable of forming stable metal chelates. For instance, reaction with 4-hydroxyethylpiperazine leads to the formation of 5-(4-hydroxyethylpiperazinylmethylene)-8-quinolinol (HEPQ). researchgate.net This new ligand, featuring additional nitrogen and oxygen donor atoms, readily forms complexes with a range of divalent and trivalent transition metal ions. researchgate.net

The resulting metal chelates of HEPQ have been characterized, revealing specific metal-to-ligand ratios and coordination geometries. researchgate.net Spectroscopic and magnetic property studies indicate that these complexes often exhibit octahedral geometry around the central metal ion. researchgate.net The formation of these stable complexes highlights the versatility of the 5-chloromethyl-8-quinolinol platform in designing multidentate ligands for various applications.

Similarly, novel ligands have been synthesized by reacting 5-chloromethyl-8-hydroxyquinoline with metronidazole. The resulting metal complexes of these ligands have shown significant potential in biological applications, such as antifungal agents against various plant pathogens. Another synthetic strategy involves the reaction of 2-chloro-3-(chloromethyl)quinoline (B1586034) with 1H-benzo[d]imidazole-2-thiol to produce derivatives that also form metal complexes with notable biological activity.

The table below summarizes the coordination chemistry of ligands derived from the functionalization of the chloromethyl group on the 5-chloro-8-hydroxyquinoline (B194070) scaffold.

| Ligand Precursor | Reactant | Resulting Ligand | Metal Ions Complexed |

| 5-Chloromethyl-8-quinolinol | 4-Hydroxyethylpiperazine | 5-(4-Hydroxyethylpiperazinylmethylene)-8-quinolinol (HEPQ) | Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Cd(II), Fe(III) researchgate.net |

| 5-Chloromethyl-8-hydroxyquinoline | Metronidazole | 5-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy)methyl)-8-hydroxyquinoline | Not specified |

| 5-Chloromethyl-8-quinolinol | 5-(4-chlorophenyl)-(1,3,4)thiadiazol-2-ylamine | 5-[4-chlorophenyl-(1,3,4)thiadiazol-2-ylamino methylene]-8-quinolinol | Not specified |

Coordination in Organometallic Systems

Beyond classical coordination complexes, derivatives of 5-chloro-8-hydroxyquinoline have been incorporated into organometallic frameworks. For example, piano-stool complexes of ruthenium(II) and rhodium(III) have been synthesized with a 5-nitro-8-hydroxyquinoline-proline hybrid ligand, which is analogous to a derivatized 5-chloro-8-hydroxyquinoline. mdpi.com In these complexes, the quinoline derivative acts as a bidentate ligand, coordinating to the metal center through the quinoline nitrogen and the deprotonated hydroxyl group. mdpi.com These organometallic complexes have demonstrated excellent aqueous solubility and have been studied for their potential in medicinal applications. mdpi.com

The table below details the organometallic complexes formed with ligands analogous to derivatized 5-chloro-8-hydroxyquinoline.

| Ligand | Organometallic Fragment | Resulting Complex Composition |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Ru(η⁶-p-cymene) | [Ru(η⁶-p-cymene)(ligand)Cl]Cl mdpi.com |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Rh(η⁵-C₅Me₅) | [Rh(η⁵-C₅Me₅)(ligand)Cl]Cl mdpi.com |

Computational and Theoretical Investigations of 5 Chloro 8 Chloromethyl Quinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For quinoline (B57606) derivatives, DFT calculations are routinely used to predict molecular properties. dntb.gov.ua

It is anticipated that DFT calculations for 5-Chloro-8-(chloromethyl)quinoline would reveal a planar quinoline ring system. The chlorine atom at the 5-position and the chloromethyl group at the 8-position would influence the electronic distribution across the aromatic system. The geometry optimization would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic and structural parameters. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller energy gap suggests that the molecule is more reactive.

For quinoline derivatives, the HOMO is typically distributed over the electron-rich regions of the aromatic system, while the LUMO is localized on the electron-deficient parts. In this compound, the electronegative chlorine atoms would influence the energies and distributions of these orbitals. The HOMO-LUMO gap is a key parameter in determining the molecule's potential for charge transfer interactions. dntb.gov.ua

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Quinoline Derivative (based on related compounds)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These values are illustrative and based on typical DFT calculations for similar chloro-quinoline derivatives.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. dntb.gov.ua The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the quinoline ring and the chlorine atoms due to their high electronegativity. The hydrogen atoms of the aromatic ring and the chloromethyl group would exhibit positive potential. This information is critical for understanding intermolecular interactions and potential reaction sites. researchgate.net

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling can be employed to investigate the mechanisms of reactions involving this compound. The reactive chloromethyl group at the 8-position makes this compound a versatile intermediate in organic synthesis. nih.gov Computational methods can be used to model nucleophilic substitution reactions at the benzylic carbon of the chloromethyl group.

By calculating the potential energy surface for a given reaction, chemists can identify the transition state structures and determine the activation energies. This provides valuable insights into the reaction kinetics and helps in predicting the feasibility of different reaction pathways. For instance, the reaction of this compound with a nucleophile could be modeled to understand the formation of new derivatives.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the characterization of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be compared with experimental data to confirm the structure of the molecule. For polychloro-quinolines, empirical and semi-empirical methods have also been used to predict ¹³C chemical shifts. nih.gov

Vibrational Frequencies: DFT calculations can be used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. The analysis of vibrational modes can provide detailed information about the molecule's structure and bonding. researchgate.net

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Quinoline Derivative (based on related compounds)

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H2 | 8.9 |

| H3 | 7.5 |

| H4 | 8.4 |

| H6 | 7.8 |

| H7 | 7.6 |

Note: These values are illustrative and based on typical NMR data for similar quinoline derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules or a solvent environment over time. researchgate.net By simulating the motion of atoms and molecules, MD can be used to study conformational changes, intermolecular interactions, and transport properties.

In the context of medicinal chemistry, MD simulations are often used to study the interaction of a ligand with its biological target, such as a protein. doi.org For this compound, MD simulations could be used to investigate its interactions with biological macromolecules, providing a deeper understanding of its potential biological activity.

Structure-Reactivity Relationship (SRR) Analysis through Computational Descriptors

Structure-Reactivity Relationship (SRR) analysis aims to correlate the structural features of a molecule with its chemical reactivity. Computational descriptors, derived from quantum chemical calculations, play a crucial role in SRR studies. acs.org

For this compound, various quantum chemical descriptors can be calculated to quantify its reactivity. These include:

Global Reactivity Descriptors: Such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies.

Local Reactivity Descriptors: Such as Fukui functions and local softness, which indicate the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.

By analyzing these descriptors, it is possible to gain a quantitative understanding of the reactivity of this compound and to predict its behavior in chemical reactions.

Exploratory Chemical and Material Science Applications of 5 Chloro 8 Chloromethyl Quinoline and Its Derivatives

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The inherent reactivity of 5-Chloro-8-(chloromethyl)quinoline positions it as a key intermediate in the synthesis of a diverse array of organic molecules. The chloromethyl group at the 8-position is a prime site for nucleophilic substitution, while the chloro group at the 5-position can participate in various coupling reactions, offering multiple avenues for structural diversification.

Precursor for Complex Heterocyclic Systems

The reactive nature of the chloromethyl group in this compound facilitates its use in constructing more elaborate fused heterocyclic systems. This is often achieved through intramolecular cyclization reactions. For instance, after substitution of the chlorine in the chloromethyl group with a suitable nucleophile, subsequent intramolecular reactions can lead to the formation of new rings fused to the quinoline (B57606) core. This strategy is a powerful tool for accessing novel polycyclic aromatic and heteroaromatic architectures.

Furthermore, the presence of the two distinct chloro substituents allows for sequential and site-selective reactions. This controlled reactivity is crucial for the regioselective synthesis of complex heterocyclic structures. For example, the greater reactivity of the chloromethyl group allows for its selective functionalization in the presence of the less reactive chloro group on the aromatic ring.

Building Block for Medicinal Chemistry Relevant Scaffolds

The quinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. nih.govnih.govresearchgate.net this compound serves as a valuable starting material for the synthesis of novel quinoline derivatives with potential applications in drug discovery. The ability to introduce a wide variety of functional groups via the chloromethyl moiety allows for the systematic exploration of structure-activity relationships.

By reacting this compound with various amines, thiols, alcohols, and other nucleophiles, chemists can generate extensive libraries of compounds. These libraries can then be screened to identify molecules with desired properties. The chloro substituent at the 5-position further enhances the synthetic versatility, enabling the introduction of additional diversity through cross-coupling reactions, ultimately leading to highly functionalized and complex medicinal chemistry scaffolds.

Applications in Material Science and Polymer Chemistry

The unique electronic and structural features of the quinoline ring system have led to the exploration of this compound and its derivatives in the realm of material science.

Development of Functional Polymers and Copolymers

The reactivity of the chloromethyl group allows for the incorporation of the 5-chloro-8-hydroxyquinoline (B194070) moiety into polymer backbones or as pendant groups. For example, 5-chloromethyl-8-hydroxyquinoline (which can be derived from the title compound) has been used to functionalize polysulfones and polystyrene. researchgate.net This is typically achieved through a Friedel-Crafts alkylation reaction, where the chloromethyl group reacts with the aromatic rings of the polymer in the presence of a Lewis acid catalyst. researchgate.net

The resulting functionalized polymers, possessing the 8-hydroxyquinoline (B1678124) ligand, can then be used to chelate metal ions, leading to the formation of metalloquinolate-containing polymers. These materials can exhibit interesting optical and electronic properties, making them suitable for various applications.

Application in Organic Light-Emitting Diodes (OLEDs) and Electronic Materials

Metal complexes of 8-hydroxyquinoline derivatives are renowned for their use in organic light-emitting diodes (OLEDs). researchgate.netijcce.ac.ir These complexes, particularly those of aluminum (Alq3), are known for their high thermal stability and excellent electroluminescent properties. ijcce.ac.ir Derivatives of this compound can serve as precursors to ligands for such metal complexes.

The introduction of substituents on the quinoline ring can modulate the electronic properties and, consequently, the emission color and efficiency of the resulting OLEDs. ossila.com For instance, 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinolines, synthesized from 5-chloromethyl-8-hydroxyquinoline, form stable and soluble aluminum(III) complexes that exhibit green luminescence with high quantum yields. researchgate.net Furthermore, zinc(II) complexes of quinoline derivatives are also being investigated as promising materials for OLEDs, potentially serving as both emitters and electron transporters. ijcce.ac.ir

Advanced Catalytic Applications as Ligand Precursors in Organometallic Chemistry

The 8-hydroxyquinoline scaffold is a classic bidentate ligand in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The functionalization of this scaffold, as enabled by precursors like this compound, allows for the fine-tuning of the electronic and steric properties of the resulting ligands.

These tailored ligands can then be used to prepare organometallic complexes with potential applications in catalysis. The nature of the substituent introduced via the chloromethyl group can influence the reactivity and selectivity of the metal center in a catalytic cycle. While this area is still developing for this specific compound, the general principle of using functionalized quinoline ligands to modulate catalytic activity is well-established.

Corrosion Inhibition Studies

Derivatives of the quinoline scaffold, including those closely related to this compound, have been identified as potent corrosion inhibitors for various metals, particularly steel in acidic environments. The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen), aromatic rings, and substituent groups, which act as active centers for interaction with the metal.

Research has demonstrated that these organic molecules function by creating a film at the metal/solution interface. researchgate.net The study of 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH), a derivative of this compound, shows it acts as an effective mixed-type inhibitor for XC38 carbon steel in a 1 M hydrochloric acid (HCl) medium. researchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The inhibition efficiency of Cl-QH is concentration-dependent, reaching a high of 97% at a concentration of 10⁻³ M. researchgate.net The formation of a protective film is confirmed by techniques like electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM). researchgate.net The adsorption of this compound on the steel surface was found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. researchgate.netnih.govrsc.org

The molecular structure of the quinoline derivative plays a crucial role in its inhibitory performance. Studies on other 8-hydroxyquinoline derivatives, such as 5-propoxymethyl-8-hydroxyquinoline (PMHQ), 5-methoxymethyl-8-hydroxyquinoline (MMHQ), and 5-hydroxymethyl-8-hydroxyquinoline (HMHQ), reveal that their inhibition efficiency is linked to their electron-donating ability. nih.govrsc.org For instance, in 1 M HCl, PMHQ showed the highest protection efficiency of the three, which correlates with its molecular structure and adsorption favorability on the carbon steel surface. nih.govrsc.org Similarly, newly synthesized quinoxaline (B1680401) derivatives bearing an 8-hydroxyquinoline moiety (Q1 and Q2) also demonstrated significant inhibition for mild steel in HCl, with efficiencies reaching up to 96%. mdpi.com These findings underscore that the substituent groups on the quinoline ring system can be tailored to enhance the protective properties of the molecule.

| Inhibitor Compound | Metal | Inhibitor Concentration | Inhibition Efficiency (η%) | Source |

|---|---|---|---|---|

| 5-(chloromethyl)-8-quinolinol hydrochloride (Cl-QH) | XC38 Carbon Steel | 10⁻³ M | 97% | researchgate.net |

| 5-propoxymethyl-8-hydroxyquinoline (PMHQ) | Carbon Steel | 10⁻³ M | 94% | nih.govrsc.org |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 5 x 10⁻³ M | 96% | mdpi.com |

| 5-methoxymethyl-8-hydroxyquinoline (MMHQ) | Carbon Steel | 10⁻³ M | 89% | nih.govrsc.org |

| 5-hydroxymethyl-8-hydroxyquinoline (HMHQ) | Carbon Steel | 10⁻³ M | 81% | nih.govrsc.org |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 500 ppm | 93.4% | biointerfaceresearch.com |

Future Research Directions and Concluding Perspectives for 5 Chloro 8 Chloromethyl Quinoline

Development of Novel and Efficient Synthetic Pathways

The synthesis of 5-Chloro-8-(chloromethyl)quinoline is not yet well-documented in the literature, presenting a significant opportunity for synthetic methodology development. Current approaches to similar quinolines often involve multi-step procedures, starting from either the pre-functionalized precursors or post-synthesis modification of the quinoline (B57606) core. Future research should aim to create more direct, efficient, and high-yielding pathways.

One promising avenue is the adaptation of classical quinoline syntheses. Methods like the Skraup, Doebner-von Miller, and Friedländer reactions could be modified to utilize starting materials that already contain the necessary chloro and chloromethyl functionalities, or precursors thereof. nih.govnih.gov For instance, a reaction starting with an aniline (B41778) derivative appropriately substituted could lead to the target molecule in fewer steps.

Another key area for development is the direct functionalization of simpler quinoline precursors. Research into selective C-H activation and functionalization is a rapidly advancing field. A future goal would be the development of a catalytic system capable of the direct and regioselective chloromethylation of 5-chloroquinoline (B16772) at the C-8 position. This would represent a highly atom-economical approach compared to traditional methods.

Below is a table outlining potential synthetic strategies that warrant future investigation.

| Synthetic Strategy | Description | Potential Advantages | Key Challenges |

| Modified Skraup Synthesis | Cyclization of a substituted aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, using a precursor like 4-chloro-2-(chloromethyl)aniline. | Utilizes readily available and inexpensive starting materials for the core structure. | Harsh reaction conditions (strong acid, high temperature) can lead to side products and tar formation. nih.gov The stability of the chloromethyl group under these conditions is a concern. |

| Direct Chloromethylation | Introduction of the -CH2Cl group onto the 5-chloroquinoline core using reagents like formaldehyde (B43269) and HCl. | Potentially a more direct route if high regioselectivity for the C-8 position can be achieved. | Controlling the position of substitution on the quinoline ring; risk of polymerization or reaction at other sites. |

| Halogen Exchange | Synthesis of 5-chloro-8-(hydroxymethyl)quinoline followed by conversion of the hydroxyl group to a chloride using a chlorinating agent (e.g., SOCl2, PCl5). | The hydroxyl precursor may be more accessible synthetically. The conversion is typically a high-yielding reaction. | Adds an extra step to the overall synthesis. Requires handling of corrosive chlorinating agents. |

| Palladium-Catalyzed Cross-Coupling | Coupling a chloromethyl-containing fragment to a pre-functionalized 5-chloro-8-haloquinoline. | Offers high selectivity and mild reaction conditions. | Requires synthesis of suitable organometallic reagents and a halogenated quinoline precursor. |

Further research into these and other novel synthetic routes will be crucial for making this compound more accessible for subsequent studies into its reactivity and applications.

Exploration of Unconventional Reactivity and Transformations

The primary reactive site of this compound is the benzylic chloride of the chloromethyl group, which is susceptible to nucleophilic substitution. While standard substitutions with amines, thiols, and alcohols are expected, future research should focus on more unconventional transformations that leverage the unique electronic and steric environment of the molecule.

Intramolecular Cyclization and Annulation: The proximity of the 8-chloromethyl group to the peri-position (C-7) and the quinoline nitrogen atom makes it an ideal candidate for intramolecular cyclization reactions. By reacting this compound with a bifunctional nucleophile, it may be possible to construct novel, fused polycyclic heterocyclic systems. For example, reaction with an amino-thiol could lead to a subsequent intramolecular cyclization to form a thiazolo-pyrrolo-quinoline ring system. The electron-withdrawing nature of the 5-chloro substituent would influence the reactivity of the quinoline ring, potentially altering the pathways of such cyclizations compared to unsubstituted analogues. nih.gov

Formation of Quinolizinium (B1208727) Salts: The reaction of chloromethylquinolines with various reagents can lead to the formation of quinolizinium salts, which are cationic species with potential applications in materials science. The quaternization of the quinoline nitrogen by the adjacent 8-chloromethyl group via an intramolecular reaction could be explored. This would form a strained, fused-ring system. Alternatively, intermolecular reactions with other molecules could lead to novel cationic dyes or surfactants, where the 5-chloro group would modulate the electronic and lipophilic properties.

Future studies should systematically explore these reaction pathways to expand the synthetic utility of this compound beyond that of a simple linker.

Integration into Advanced Functional Chemical Systems

The unique substitution pattern of this compound makes it an attractive building block for advanced functional materials. The quinoline core itself is known to be a part of many functional materials, and the reactive chloromethyl group provides a convenient handle for integration into larger systems.

Monomers for Conjugated Polymers: Designing novel monomers is essential for the development of new conjugated polymers with applications in electronics, sensing, and energy storage. researchgate.net this compound could serve as a monomer for creating novel polymers. The chloromethyl group can be converted to other functional groups suitable for polymerization, such as alkynes or boronic esters. Alternatively, electropolymerization could be explored. nih.gov The resulting polymer would feature a quinoline unit in its backbone, with the 5-chloro substituent providing a means to fine-tune the polymer's electronic properties, such as its band gap and conductivity.

Functional Ligands for Metal Complexes: Quinoline derivatives, particularly those with chelating groups at the 8-position like 8-hydroxyquinoline (B1678124), are excellent ligands for a wide range of metal ions. tcichemicals.com The chloromethyl group can be readily converted to a variety of other donor groups (e.g., -CH₂-PPh₂, -CH₂-SH, -CH₂-N(R)₂). This would transform this compound into a versatile ligand precursor. The resulting metal complexes could be investigated for their catalytic activity, photoluminescent properties, or biological applications. The 5-chloro group would again play a crucial role in modulating the electronic properties of the ligand and, consequently, the coordinated metal center.

| Potential Application Area | Role of this compound | Resulting Functional System | Key Properties to Investigate |

| Organic Electronics | Monomer precursor for polymerization. | Conjugated polymers containing quinoline units. | Electrical conductivity, band gap, charge mobility, electrochromic behavior. |

| Catalysis | Ligand precursor for metal complexes. | Homogeneous or heterogeneous catalysts. | Catalytic efficiency, selectivity, and turnover number in various organic transformations. |

| Sensing | Building block for fluorescent chemosensors. | Fluorescent molecules that respond to specific analytes (e.g., metal ions, anions). | Selectivity, sensitivity, and quantum yield changes upon analyte binding. |

Prospects in Sustainable Chemistry and Scalable Production

The industrial production of many heterocyclic compounds, including quinoline derivatives, often relies on classical methods that are associated with significant environmental drawbacks. nih.gov These can include the use of hazardous reagents, high reaction temperatures, long reaction times, and the generation of substantial waste. nih.govgoogle.com A key future direction for this compound is the development of sustainable and scalable production methods.

Drawing from advances in the green synthesis of other quinolines, several strategies can be envisioned. ijpsjournal.comacs.orgrsc.org The use of heterogeneous nanocatalysts could replace traditional homogeneous catalysts, offering benefits such as easier separation, reusability, and milder reaction conditions. nih.govacs.org Energy-efficient techniques like microwave-assisted or ultrasound-assisted synthesis have been shown to dramatically reduce reaction times and improve yields for many organic reactions and could be applied here. nih.govrsc.org

The table below compares traditional and potential sustainable approaches for the synthesis of the quinoline core, which forms the basis for producing the target compound.

| Aspect | Traditional Approach (e.g., Skraup) | Potential Sustainable Approach |

| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄). | Recyclable solid acid catalysts, nanocatalysts. acs.org |

| Solvent | Often neat or uses hazardous solvents. | Use of greener solvents (e.g., water, ionic liquids) or solvent-free conditions. rsc.org |

| Energy Input | High temperatures, long heating times. | Microwave irradiation, ultrasonic energy. nih.gov |

| Atom Economy | Often low due to by-products and harsh conditions. | One-pot, multi-component reactions to improve efficiency and reduce waste. nih.govnih.gov |

| Waste | Significant acidic waste streams, tar formation. google.com | Minimized waste through catalyst recycling and higher selectivity. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Chloro-8-(chloromethyl)quinoline, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A common approach involves sequential halogenation and substitution. Starting from 8-hydroxyquinoline, chlorination at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS) under acidic conditions. Subsequent introduction of the chloromethyl group at the 8-position may utilize tosyl chloride (TsCl) for intermediate activation, followed by nucleophilic substitution with chloride ions . Microwave-assisted synthesis (e.g., 60–80°C, 30–60 min) can improve yield and reduce side reactions, as demonstrated in analogous quinoline syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- 1H NMR : Expect aromatic protons in the δ 7.5–8.5 ppm range, with distinct splitting patterns for the quinoline core. The chloromethyl (-CH2Cl) group typically appears as a singlet near δ 4.5–5.0 ppm .

- IR : Look for C-Cl stretching vibrations at ~600–800 cm⁻¹ and aromatic C=C/C=N stretches at ~1500–1600 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak should correspond to C10H7Cl2N (exact mass: 215.00 g/mol), with fragmentation patterns reflecting loss of Cl or CH2Cl groups .

Q. What preliminary biological screening assays are suitable for evaluating the antimicrobial potential of this compound?

- Methodological Answer :

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria to assess minimum inhibitory concentration (MIC).

- Enzyme Inhibition Assays : Target bacterial DNA gyrase or topoisomerase IV, as chlorinated quinolines often disrupt DNA replication .

- Cytotoxicity Testing : Use mammalian cell lines (e.g., HEK293) to differentiate antimicrobial activity from general toxicity .

Advanced Research Questions

Q. How do computational methods (DFT, molecular docking) elucidate the electronic structure and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the electron-withdrawing Cl and CH2Cl groups reduce HOMO energy, enhancing electrophilic attack on bacterial enzymes .

- Molecular Docking : Simulate binding to E. coli DNA gyrase (PDB: 1KZN). The chloromethyl group may occupy hydrophobic pockets, while the quinoline core intercalates DNA .

Q. What strategies mitigate instability of the chloromethyl group during storage or biological assays?

- Methodological Answer :

- Storage : Use amber vials under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid aqueous buffers unless stabilized with co-solvents (e.g., DMSO) .

- Derivatization : Convert to stable intermediates (e.g., acetoxymethyl esters) during synthesis, regenerating the active form in situ via enzymatic cleavage .

Q. How does the substitution pattern (Cl vs. Br, CH2Cl vs. CF3) influence the bioactivity of quinoline derivatives?

- Methodological Answer :

- Comparative SAR Analysis :

- Experimental Design : Synthesize analogs via parallel combinatorial chemistry and compare MICs and IC50 values .

Data Contradictions and Resolution

- vs. 12 : Brominated analogs show higher potency but greater toxicity. Researchers must balance halogen electronegativity with pharmacokinetic profiles.

- vs. 19 : While TosCl-mediated synthesis is efficient, residual TsO− groups may complicate purification. Column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.